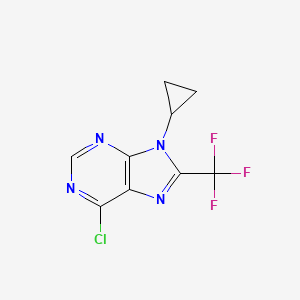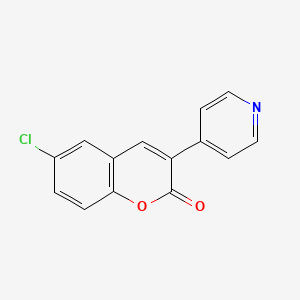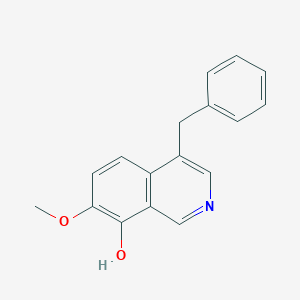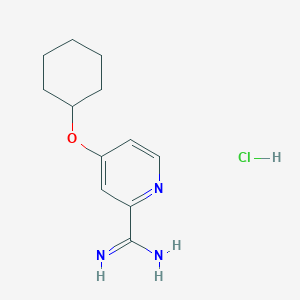
4-(Cyclohexyloxy)picolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . This compound is known for its unique structure, which includes a cyclohexyloxy group attached to a picolinimidamide core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-(Cyclohexyloxy)picolinimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of picolinic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with an appropriate amidating agent to form the picolinimidamide. Finally, the hydrochloride salt is formed by reacting the picolinimidamide with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
4-(Cyclohexyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the picolinimidamide core.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique chemical structure .
Comparación Con Compuestos Similares
4-(Cyclohexyloxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
4-(Cyclohexyloxy)picolinic acid: This compound shares a similar structure but lacks the amidamide group, resulting in different chemical properties and applications.
4-(Cyclohexyloxy)picolinimidamide: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
4-(Cyclohexyloxy)picolinimidamide sulfate: Another salt form of the compound, which can be used in different contexts depending on the desired properties
Propiedades
Número CAS |
1179360-84-9 |
|---|---|
Fórmula molecular |
C12H18ClN3O |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
4-cyclohexyloxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(14)11-8-10(6-7-15-11)16-9-4-2-1-3-5-9;/h6-9H,1-5H2,(H3,13,14);1H |
Clave InChI |
CJJWDNKBTLSKLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC(=NC=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)
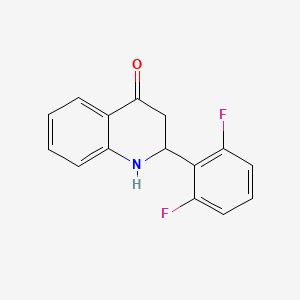

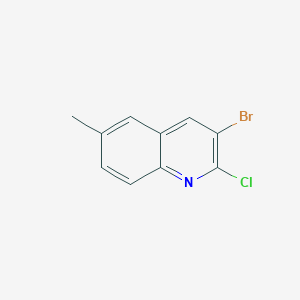

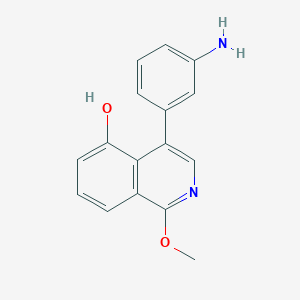
![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)


